molecular formula C8H4BrClN2O B1377687 6-Bromo-8-chloroquinazolin-2(1H)-one CAS No. 1036755-78-8

6-Bromo-8-chloroquinazolin-2(1H)-one

Cat. No. B1377687
M. Wt: 259.49 g/mol
InChI Key: CZLTZYCWDSNHJR-UHFFFAOYSA-N
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Description

“6-Bromo-8-chloroquinazolin-2-amine” is a chemical compound1. Unfortunately, I couldn’t find more detailed information about this compound.



Synthesis Analysis

I’m sorry, but I couldn’t find any information on the synthesis of “6-Bromo-8-chloroquinazolin-2(1H)-one”.



Molecular Structure Analysis

The molecular weight of “6-bromo-8-chloroquinazolin-2-amine” is 258.5051. However, I couldn’t find more detailed information about its molecular structure.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Analytical and Medicinal Chemistry

6-Bromo-8-chloroquinazolin-2(1H)-one, as a derivative of quinazoline, finds application in various fields of analytical and medicinal chemistry due to its unique structure. The compound's bromo and chloro substitutions make it an interesting candidate for the synthesis of potential pharmacologically active molecules.

Quinazoline derivatives have been widely studied for their antioxidant properties. Techniques for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are critical in assessing the potential health benefits of compounds like 6-Bromo-8-chloroquinazolin-2(1H)-one. These methods are based on the transfer of hydrogen atoms or electrons, indicating the compound's ability to scavenge free radicals (Munteanu & Apetrei, 2021).

Antimicrobial and Antimalarial Research

The structure of 6-Bromo-8-chloroquinazolin-2(1H)-one is closely related to that of chloroquine, a compound with well-known antimalarial effects. Research has focused on the repurposing of chloroquine and its derivatives for various infectious and non-infectious diseases, suggesting that structural analogs like 6-Bromo-8-chloroquinazolin-2(1H)-one could have potential applications in this area. The exploration of such derivatives may lead to new insights into the management of diseases beyond malaria, including cancer (Njaria et al., 2015).

Enzymatic and Redox Mediation

In the field of environmental science, the role of redox mediators in enhancing the efficiency of enzymatic degradation of pollutants is significant. Compounds like 6-Bromo-8-chloroquinazolin-2(1H)-one could serve as potential redox mediators due to their structural properties, facilitating the degradation of recalcitrant compounds in wastewater treatment. The ability of such compounds to act as redox mediators could be leveraged to improve the treatment of a wide range of organic pollutants, highlighting their importance in environmental remediation efforts (Husain & Husain, 2007).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

6-bromo-8-chloro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLTZYCWDSNHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NC(=O)N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-chloroquinazolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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